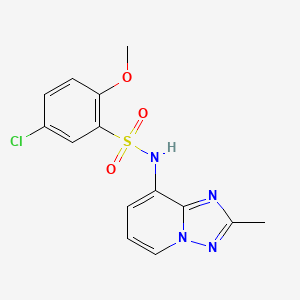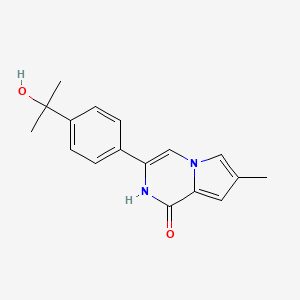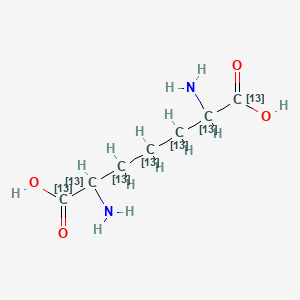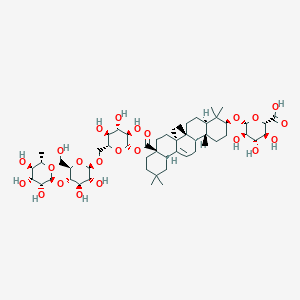
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as L,L-α,ε-diaminopimelic acid-[13C7,15N2], is a stable isotope-labeled compound. It is a derivative of diaminopimelic acid, which is an important intermediate in the biosynthesis of lysine in bacteria. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications.
Vorbereitungsmethoden
The synthesis of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves the incorporation of stable isotopes into the molecular structure. This can be achieved through chemical synthesis or biosynthesis. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
The mechanism of action of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of diaminopimelic acid. This allows researchers to trace the metabolic fate of the compound and study its interactions with various molecular targets and pathways. The stable isotopes provide a means to monitor the compound’s behavior without altering its chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid include:
Diaminopimelic Acid: The unlabeled form of the compound, which is a key intermediate in lysine biosynthesis.
Labeled Amino Acids: Other stable isotope-labeled amino acids used in metabolic research and environmental studies.
L,L-α,ε-Diaminopimelic Acid-[13C7,15N2]: Another isotope-labeled variant with both carbon-13 and nitrogen-15 isotopes. The uniqueness of this compound lies in its specific isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways.
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
GMKMEZVLHJARHF-PVHYACKGSA-N |
Isomerische SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2][13C@@H]([13C](=O)O)N |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


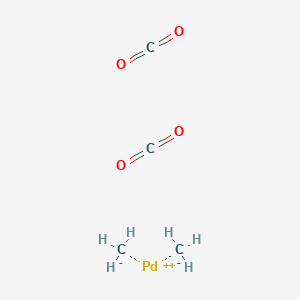
![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
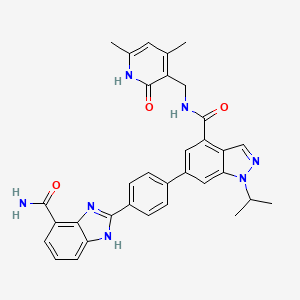
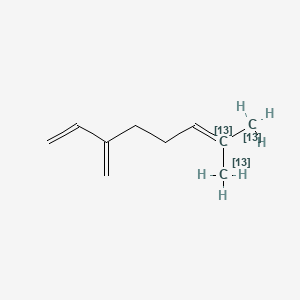
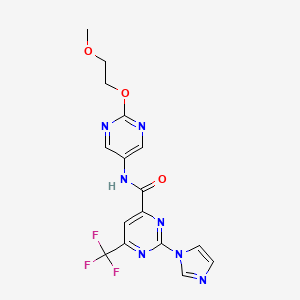
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
